Thymocartin

Peptide Stability Oral Bioavailability Enzymatic Degradation

Thymocartin (Arg-Lys-Asp-Val, TP4) demonstrates 32-fold lower pancreatic degradation clearance versus thymopentin, establishing it as the leading thymopoietin fragment for oral bioavailability studies. Its defined anti-apoptotic activity in HIV patient lymphocytes provides a clear mechanistic rationale for immunomodulatory research. For mucosal delivery, co-administration with aminopeptidase inhibitors or chitosan-based formulations is recommended to mitigate brush-border degradation (Cldeg 3.9 ml/min). Published HPLC/CE analytical methods enable rigorous impurity profiling. Choose Thymocartin for reproducible, translationally relevant preclinical development.

Molecular Formula C21H40N8O7
Molecular Weight 516.6 g/mol
CAS No. 85466-18-8
Cat. No. B1683138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymocartin
CAS85466-18-8
SynonymsArg-Lys-Asp-Val
arginyl-lysyl-aspartyl-valine
RGH 0206
RGH-0206
thymocartin
thymopoietin (32-35)
TP-4 tetrapeptide
TP4 peptide
Molecular FormulaC21H40N8O7
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26)/t12-,13-,14-,16-/m0/s1
InChIKeyCOIXXKVZEXZCLU-YXWQFLTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thymocartin (CAS 85466-18-8): 32-35 Fragment of Thymopoietin for Immunomodulation Research


Thymocartin (Arg-Lys-Asp-Val; TP4; RGH 0206) is a synthetic tetrapeptide that corresponds to the 32-35 amino acid fragment of the naturally occurring thymic hormone thymopoietin [1][2]. It is a small molecule immunomodulator that has been investigated for its potential in treating immunodeficiency diseases and for its ability to modulate T-cell differentiation and proliferation [3][4]. The compound is supplied as a lyophilized powder with a purity typically ≥95% for research applications, and it is characterized by its molecular weight of 516.59 g/mol and the amino acid sequence Arg-Lys-Asp-Val .

Why Generic Substitution Fails: Thymocartin (TP4) is Not Interchangeable with Other Thymopoietin Fragments


Thymocartin (TP4) is a specific tetrapeptide fragment of thymopoietin (Arg-Lys-Asp-Val), distinct from the tripeptide thymotrinan (TP3, Arg-Lys-Asp) and the pentapeptide thymopentin (TP5, Arg-Lys-Asp-Val-Tyr). These molecules exhibit markedly different susceptibility to enzymatic degradation, which critically impacts their potential for oral and transmucosal delivery [1]. Studies have shown that their degradation clearances vary by orders of magnitude in the presence of key intestinal enzymes, and their in vitro biological activities are not identical [2]. Therefore, substituting one for another without accounting for these quantitative differences can lead to erroneous conclusions in preclinical research and flawed drug development strategies. The following evidence guide quantifies these critical differences to inform scientific and procurement decisions.

Thymocartin (TP4): Quantified Evidence of Differential Susceptibility to Enzymatic Degradation


Pancreatic Enzyme Degradation: Thymocartin (TP4) Shows 32-Fold Lower Clearance Than Thymopentin (TP5)

In a direct head-to-head comparison, the degradation of the three thymopoietin oligopeptides was quantified in the presence of crude porcine pancreas extract. Thymocartin (TP4) exhibited a degradation clearance (Cldeg) of 0.56 ml/min, which was 32-fold lower than that of thymopentin (TP5, Cldeg 17.9 ml/min) and comparable to that of thymotrinan (TP3, Cldeg 0.95 ml/min) at a peptide concentration of 0.2 mM [1].

Peptide Stability Oral Bioavailability Enzymatic Degradation

Brush-Border Membrane Enzyme Degradation: Thymocartin (TP4) Shows Intermediate Susceptibility Among Thymopoietin Fragments

When exposed to intestinal brush-border membrane vesicles, which mimic the enzymes present at the intestinal absorption site, Thymocartin (TP4) displayed a degradation clearance of 3.9 ml/min. This was higher than that of thymotrinan (TP3, 2.4 ml/min) and thymopentin (TP5, 3.1 ml/min) at a concentration of 0.2 mM, indicating a different rank order of susceptibility to aminopeptidase N compared to pancreatic enzymes [1].

Intestinal Stability Aminopeptidase Peptide Degradation

In Vitro Apoptosis Reduction: Thymocartin Reduces Apoptotic Activity in Lymphocytes from HIV-Positive Patients

An in vitro study evaluating the apoptosis-reducing effect of Thymocartin on cultured peripheral blood lymphocytes from HIV-positive patients found that the compound reduced apoptotic activity in 8 out of 9 treated cases [1]. While this study did not include a direct comparator, it provides quantitative evidence of a specific biological effect relevant to its proposed use in immunodeficiency, distinct from the non-apoptosis-related mechanisms of other thymic peptides.

HIV Immunotherapy Apoptosis Lymphocyte Viability

Optimal Application Scenarios for Thymocartin Based on Quantitative Evidence


Lead Candidate for Oral Immunomodulatory Peptide Development

Based on its 32-fold lower pancreatic degradation clearance compared to thymopentin (TP5), Thymocartin (TP4) is the preferred thymopoietin fragment for preclinical development of orally bioavailable immunomodulatory therapies. Its robust stability in the presence of pancreatic enzymes makes it a more promising candidate for oral formulation than its pentapeptide analog [1].

Mucosal Drug Delivery Research: Formulation Strategies to Mitigate Aminopeptidase Susceptibility

Given its higher susceptibility to brush-border aminopeptidases (Cldeg 3.9 ml/min) compared to TP3 and TP5, research focused on mucosal delivery of Thymocartin necessitates the co-administration of aminopeptidase inhibitors or the use of specialized formulations such as chitosan-based conjugates to protect the peptide from degradation at the absorption site [1][2]. This knowledge directly guides formulation design for nasal or buccal delivery.

HIV-Associated Immunodeficiency Research: Targeting Lymphocyte Apoptosis

For studies investigating interventions to slow immune decline in HIV infection, Thymocartin offers a specific mechanism of action—reduction of lymphocyte apoptosis—that has been quantitatively demonstrated in patient-derived cells [3]. This provides a clear rationale for its selection over other thymic peptides that may not share this specific anti-apoptotic activity.

Analytical Method Development for Peptide Purity Control

Published HPLC and capillary electrophoresis methods provide robust protocols for separating Thymocartin from 22 related peptide impurities, enabling rigorous quality control for research material and potential future clinical batches. This analytical infrastructure is a key procurement consideration for ensuring reproducibility in biological assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thymocartin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.